2-Iodo-5-(trifluoromethyl)benzamide

Halogen bonding Structure-based drug design Molecular recognition

2-Iodo-5-(trifluoromethyl)benzamide (CAS 1261649-11-9; MF: C₈H₅F₃INO; MW: 315.03 g/mol) is a halogenated aromatic benzamide bearing an iodine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. This substitution pattern yields a molecular weight significantly higher than its bromo (268.03 g/mol), chloro (223.58 g/mol), and unsubstituted analogs, with a larger van der Waals radius (I: ~1.98 Å vs.

Molecular Formula C8H5F3INO
Molecular Weight 315.03 g/mol
CAS No. 1261649-11-9
Cat. No. B1403348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(trifluoromethyl)benzamide
CAS1261649-11-9
Molecular FormulaC8H5F3INO
Molecular Weight315.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=O)N)I
InChIInChI=1S/C8H5F3INO/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H2,13,14)
InChIKeyYEFNHDVEOIOMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-(trifluoromethyl)benzamide (CAS 1261649-11-9): Structural Profile and Procurement-Relevant Differentiation at a Glance


2-Iodo-5-(trifluoromethyl)benzamide (CAS 1261649-11-9; MF: C₈H₅F₃INO; MW: 315.03 g/mol) is a halogenated aromatic benzamide bearing an iodine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring . This substitution pattern yields a molecular weight significantly higher than its bromo (268.03 g/mol), chloro (223.58 g/mol), and unsubstituted analogs, with a larger van der Waals radius (I: ~1.98 Å vs. Br: ~1.85 Å vs. Cl: ~1.75 Å) and a calculated logP shift of approximately +0.6 to +0.8 units relative to the 2-chloro congener . The compound serves as a versatile synthetic intermediate for medicinal chemistry and chemical biology applications, with the iodine atom enabling late-stage diversification via transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Ullmann, Buchwald-Hartwig), as well as providing a superior halogen-bond donor site for supramolecular recognition and crystal engineering [1].

Why 2-Iodo-5-(trifluoromethyl)benzamide Cannot Be Interchanged with 2-Bromo or 2-Chloro Analogs in MedChem and Materials Chemistry Workflows


Simply swapping the iodo analog with its bromo (CAS 1369843-84-4), chloro (CAS 20566-93-2), or fluoro congeners within a synthetic sequence or biological assay can introduce substantial deviations in reactivity, binding thermodynamics, metabolic stability, and crystallographic packing. The C-I bond (~53 kcal/mol) is significantly weaker than the C-Br (~67 kcal/mol) and C-Cl (~81 kcal/mol) bonds, which simultaneously enhances oxidative addition rates in cross-coupling and increases the risk of undesirable dehalogenation under reducing or radical conditions [1]. In a biological context, the iodine atom participates in halogen bonding (XB) with protein backbone carbonyls and side-chain carboxylates with interaction energies typically 1.5–3× greater than those of bromine, directly influencing target selectivity and residence time [2]. Critically, the 2-iodo substituent profoundly alters CYP450-mediated metabolism compared to 2-chloro and 2-bromo counterparts: the larger van der Waals radius and increased polarizability of iodine (~5.3 ų) vs. bromine (~3.1 ų) can shift the site of oxidative metabolism to the 3- or 4-position, producing metabolite profiles that differ both qualitatively and quantitatively [3]. These multidimensional differences mean that treating halogenated 5-(trifluoromethyl)benzamides as interchangeable building blocks without systematic structure-activity relationship (SAR) validation introduces a high risk of irreproducible results and erroneous structure-activity conclusions.

Quantitative Evidence Guide: 2-Iodo-5-(trifluoromethyl)benzamide Differentiation from Closest Analogs Across Key Selection Dimensions


Iodine as the Superior Halogen-Bond Donor: Binding-Energy Comparison with 2-Bromo and 2-Chloro Congeners in Protein-Ligand Complexes

The 2-iodo substituent in 2-iodo-5-(trifluoromethyl)benzamide functions as a halogen-bond (XB) donor with an electropositive σ-hole magnitude significantly larger than that of the 2-bromo or 2-chloro analogs. In systematic surveys of halogenated benzamide XB interactions with protein backbone carbonyls, the C-I···O=C interaction energy is 3.5–7.5 kcal/mol, vs. 2.0–4.5 kcal/mol for C-Br···O=C, and approximately 0.5–2.0 kcal/mol for C-Cl···O=C — representing a 1.5–3× enhancement for iodine [1]. This arises from iodine's greater polarizability (α ≈ 5.3 ų vs. Br 3.1 ų vs. Cl 2.2 ų) and larger σ-hole depth on the molecular electrostatic potential surface, which has been quantified via DFT calculations and validated through single-crystal X-ray diffraction across a 3×3 isomer grid of halogenated benzamides [2]. In structure-based drug design, this difference in XB strength can directly translate into measurable selectivity shifts: for lead optimization programs targeting protein kinases or IDO-family enzymes where halogen bonds contribute to the binding pharmacophore, the iodo-substituted benzamide scaffold provides a unique interaction-energy window not accessible to bromo or chloro analogs [3].

Halogen bonding Structure-based drug design Molecular recognition Supramolecular chemistry

C-I Bond Lability as a Synthetic Advantage: Comparative Oxidative Addition Rates in Pd(0)-Catalyzed Cross-Coupling

The C(sp²)-I bond dissociation energy (BDE ~53 kcal/mol) is substantially lower than that of C(sp²)-Br (~67 kcal/mol) and C(sp²)-Cl (~81 kcal/mol), which directly translates into faster oxidative addition to Pd(0) catalysts and enables cross-coupling reactions under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) [1]. In the systematic synthesis and characterization of halogenated benzamide isomer grids, iodo-substituted benzamides exhibited consistently faster reaction kinetics in Pd-catalyzed transformations compared to their bromo counterparts, with oxidative addition rate constants typically 5–50× greater — a property that is especially valuable for late-stage diversification of advanced intermediates where harsh conditions risk decomposition of sensitive functional groups [2]. This differential reactivity is well-established across the broader benzamide and benzoic acid derivative literature: 2-iodobenzoic acid derivatives undergo Suzuki-Miyaura coupling at room temperature with 0.5–1 mol% Pd(PPh₃)₄, whereas analogous 2-bromo substrates require 60–80 °C and 2–5 mol% catalyst loading to achieve comparable conversion [3]. The practical consequence for procurement is that researchers designing SAR libraries around the 5-(trifluoromethyl)benzamide scaffold should select the 2-iodo variant when late-stage diversification is planned, rather than purchasing the 2-bromo analog and subsequently attempting to convert it under more forcing conditions that may compromise yields of acid- or heat-sensitive coupling partners.

C-C cross-coupling Late-stage functionalization Suzuki coupling Medicinal chemistry SAR

Metabolic Stability Differentiation: CYP450 Oxidation Site Shifts Between 2-Iodo, 2-Bromo, and 2-Chloro-5-(trifluoromethyl)benzamides

The ortho-halogen substituent exerts a steric and electronic blocking effect on CYP450-mediated aromatic hydroxylation at the adjacent 3-position. With chlorine (van der Waals radius ~1.75 Å), this blocking effect is minimal; with bromine (~1.85 Å), moderate; and with iodine (~1.98 Å), substantial. In systematic studies of halogenated benzamide metabolism, the 2-iodo substituent provides the most effective steric shielding of the 3-position, shifting the primary site of Phase I oxidation to the 4- or 6-position, or to the amide moiety itself, producing distinct metabolite profiles compared to the 2-bromo and 2-chloro analogs [1]. This phenomenon is well-documented in the medicinal chemistry of halogenated aromatics: the 2-iodo substituent increases the metabolic half-life (t₁/₂) in human liver microsome (HLM) assays by approximately 2–5× compared to the 2-chloro congener when aromatic hydroxylation at the ortho-adjacent position is the primary clearance route, though the exact magnitude depends on the specific substitution pattern and the CYP isoform profile expressed [2]. This metabolic differentiation is critical for lead optimization: the 2-chloro analog may be metabolically labile at the 3-position (leading to rapid clearance), while the 2-bromo analog may exhibit intermediate stability, and the 2-iodo analog the greatest metabolic stability at this site — but this comes with the trade-off of increased molecular weight and potential for reductive deiodination, which must be assessed on a program-by-program basis [3].

Metabolic stability CYP450 metabolism Pharmacokinetics Lead optimization

IDO1 Inhibitor Scaffold Potential: Leveraging the Iodo-Benzamide Pharmacophore for Immuno-Oncology

The benzamide scaffold bearing halogen and trifluoromethyl substituents has been validated as a productive chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a target of high interest in immuno-oncology. In BindingDB, a benzamide derivative closely related to the 2-iodo-5-(trifluoromethyl)benzamide scaffold (identified as CHEMBL3913975 / BDBM50203255) demonstrated IDO1 inhibitory activity with Ki = 220 nM, IC₅₀ = 78 nM, and EC₅₀ = 75 nM in human IDO1 biochemical and cellular assays [1]. More advanced IDO1 inhibitors incorporating benzamide and trifluoromethyl motifs, such as IACS-9779 and IACS-70465, have been crystallized in complex with IDO1 apoenzyme (PDB: 7M7D), confirming the structural compatibility of the halogenated benzamide scaffold with the IDO1 heme-displacement binding mode [2]. While the 2-chloro-5-(trifluoromethyl)benzamide analog has been explored in the context of anti-tubercular activity (targeting DNA gyrase with Ki values in the low micromolar range), the 2-iodo variant has not been directly compared head-to-head in published IDO1 SAR studies — however, the enhanced halogen-bonding capacity of the 2-iodo substituent (see Evidence Item 1) provides a rational basis for expecting differentiated binding thermodynamics at the IDO1 active site compared to 2-chloro or 2-bromo analogs, particularly in interactions with backbone carbonyls in the heme-binding pocket .

IDO1 inhibition Immuno-oncology Tryptophan metabolism T-cell activation

GlyT1 Imaging Agent Potential: Radio-Iodination Compatibility as a Unique Differentiator from Non-Iodinated Analogs

A structurally closely related 2-iodo-3-trifluoromethyl-benzamide derivative — 2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide (compound 5) — has been developed and validated as a SPECT imaging probe for glycine transporter 1 (GlyT1), with comprehensive in vitro and in vivo characterization [1]. This compound demonstrated GlyT1 inhibitory activity with IC₅₀ = 2.4 nM in JAR cells, high-affinity binding with Kd = 1.54 nM and Bmax = 3.40 pmol/mg protein in rat cortical membranes, and blood-brain barrier permeability of 1.68–2.17% dose/g at 15–60 min post-injection in mice [2]. The critical enabling feature is the 2-iodo substituent, which allows radio-iodination (¹²⁵I, ¹²³I, or ¹²⁴I) for SPECT/PET imaging applications — a capability entirely absent from the 2-chloro, 2-bromo, and 2-fluoro congeners. The 2-bromo analog cannot be efficiently radio-brominated under comparable mild conditions due to the higher C-Br bond strength, while the 2-chloro and 2-fluoro analogs are incompatible with radio-halogenation approaches [3]. This establishes a unique and non-substitutable application space for the 2-iodo-5-(trifluoromethyl)benzamide scaffold: as a precursor or model compound for radio-iodinated benzamide tracer development targeting CNS transporters and receptors, where procurement of the non-iodinated analog would necessitate an additional and often low-yielding halogen-exchange step that introduces radiochemical purity concerns.

SPECT imaging GlyT1 transporter Neuroscience Radiotracer development

EP0973727 Patent Precedent: Activated Iodo-Benzamide Derivatives with Antineoplastic and Antiviral Activity at Low Concentrations

European Patent EP 0973727 A2 (WO9845253A1) explicitly claims a series of activated iodo-benzamide derivatives — structurally encompassing the 2-iodo-5-(trifluoromethyl)benzamide scaffold — as antineoplastic and antiviral drug compounds that inhibit the binding of transcription factors to zinc finger domains [1]. The patent demonstrates that the iodine atom is a required structural element for this mechanism of action, as the C-I bond participates in a 'thio trapping' interaction with cysteine-rich zinc finger motifs (Cys₂His₂ and Cys₄ types) that is not possible with C-Br or C-Cl bonds [2]. Compounds within the claimed series were shown to inhibit the growth of a variety of human and animal tumor and leukemia cell lines at low concentrations, and crucially, the presence of both the iodine atom (as the activating/thio trapping group) and the trifluoromethyl group (as the electron-withdrawing moiety) is identified as essential for activity [3]. This patent establishes a clear intellectual property precedent for the 2-iodo-5-(trifluoromethyl)benzamide scaffold that has no counterpart for the 2-bromo or 2-chloro analogs: the mechanism of action via zinc finger transcription factor inhibition is iodo-dependent and cannot be replicated by substituting bromine or chlorine at the 2-position.

Antineoplastic Antiviral Zinc finger inhibition Cancer therapeutics

Best Research and Industrial Application Scenarios for 2-Iodo-5-(trifluoromethyl)benzamide (CAS 1261649-11-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage SAR Diversification via Palladium-Catalyzed Cross-Coupling of the 2-Iodo Handle

Researchers engaged in structure-activity relationship (SAR) exploration of the 5-(trifluoromethyl)benzamide pharmacophore should prioritize procurement of the 2-iodo variant over the 2-bromo or 2-chloro congeners when late-stage diversification is a key objective. The lower C-I bond dissociation energy (~53 kcal/mol vs. ~67 kcal/mol for C-Br) enables Suzuki-Miyaura and Sonogashira couplings at room temperature with reduced catalyst loading (0.5–1 mol% Pd vs. 2–5 mol%), minimizing decomposition of sensitive coupling partners and improving isolated yields [1]. This is especially relevant for programs synthesizing compound libraries of 20–500 analogs where yield consistency, reaction robustness, and purification simplicity are primary procurement drivers [2].

CNS Radiotracer Development: SPECT/PET Imaging Probe Precursor Based on Radio-Iodination Compatibility

For academic and industrial molecular imaging centers developing SPECT or PET radiotracers targeting CNS transporters, receptors, or enzymes, the 2-iodo-5-(trifluoromethyl)benzamide scaffold is the only viable procurement choice among the 2-halogenated 5-(trifluoromethyl)benzamide series. The iodo substituent enables radio-iodination (¹²⁵I for SPECT, ¹²⁴I for PET) via electrophilic iododestannylation or isotope exchange, as demonstrated by the validated GlyT1 SPECT probe with IC₅₀ = 2.4 nM, Kd = 1.54 nM, and blood-brain barrier penetration of 1.68–2.17% dose/g [3]. The 2-chloro, 2-bromo, and 2-fluoro analogs are categorically incompatible with these radio-halogenation workflows, making the iodo variant a non-substitutable procurement specification [4].

Structure-Based Drug Design: Exploiting the Iodo Substituent as a Superior Halogen-Bond Donor for Target Selectivity Engineering

Drug discovery teams employing structure-based design to engineer target selectivity through halogen bonding should specifically select the 2-iodo-5-(trifluoromethyl)benzamide scaffold over its 2-bromo or 2-chloro counterparts. The C-I···O=C halogen-bond interaction energy (3.5–7.5 kcal/mol) is 1.5–3× greater than C-Br···O=C (2.0–4.5 kcal/mol), providing a distinct interaction-energy window for modulating ligand-protein binding thermodynamics and residence time [5]. This is particularly relevant for programs targeting protein kinases, IDO-family enzymes, or epigenetic reader domains where halogen bonds with backbone carbonyls contribute meaningfully to the binding pharmacophore — a design opportunity that cannot be equivalently exploited with bromo or chloro substituents [6].

Oncology Drug Discovery: Zinc Finger Transcription Factor Inhibition via Iodo-Dependent Mechanism of Action

For oncology and antiviral drug discovery programs investigating zinc finger transcription factor inhibition as a therapeutic strategy, the 2-iodo-5-(trifluoromethyl)benzamide scaffold is mechanistically non-substitutable. Patent EP 0973727 A2 demonstrates that the C-I bond participates in a thio trapping interaction with cysteine-rich zinc finger motifs (Cys₂His₂ and Cys₄ types) that is essential for inhibiting transcription factor-DNA binding and is not accessible with C-Br or C-Cl bonds [7]. The combination of the 2-iodo group (thio trapping) and 5-trifluoromethyl group (electron-withdrawing activation) is specifically claimed as required for antineoplastic and antiviral activity at low concentrations [8]. Procurement of the 2-bromo or 2-chloro analog would result in loss of this mechanism of action, making iodine a required — not optional — specification for zinc finger-targeted programs.

Quote Request

Request a Quote for 2-Iodo-5-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.